REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[O:9][CH:8]=[C:7]([CH2:11][C:12]([OH:14])=[O:13])[C:6]=2[CH:5]=[CH:4][C:3]=1[OH:15].OS(O)(=O)=O.[CH3:21]O>>[CH3:21][O:13][C:12](=[O:14])[CH2:11][C:7]1[C:6]2[CH:5]=[CH:4][C:3]([OH:15])=[C:2]([Cl:1])[C:10]=2[O:9][CH:8]=1
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=2C(=COC21)CC(=O)O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.078 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered
|
Type
|
WASH
|
Details
|
washed with toluene and hexane
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified by silica gel column chromatography (EtOAc/hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=COC2=C1C=CC(=C2Cl)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |